molecular formula C8H12O4 B6246083 methyl 2-(4-oxooxan-3-yl)acetate CAS No. 1783384-33-7

methyl 2-(4-oxooxan-3-yl)acetate

Cat. No.: B6246083
CAS No.: 1783384-33-7
M. Wt: 172.2
InChI Key:
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Description

“Methyl 2-(4-oxooxan-3-yl)acetate” is a chemical compound with the CAS Number: 1783384-33-7 . It has a molecular weight of 172.18 . The IUPAC name for this compound is methyl 2-(4-oxotetrahydro-2H-pyran-3-yl)acetate . The physical form of this compound is liquid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H12O4/c1-11-8(10)4-6-5-12-3-2-7(6)9/h6H,2-5H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 172.18 . The compound is stored at a temperature of 4 degrees Celsius .

Safety and Hazards

The safety information for “methyl 2-(4-oxooxan-3-yl)acetate” indicates that it has the GHS07 pictogram . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-(4-oxooxan-3-yl)acetate involves the condensation of ethyl acetoacetate with 3,4-dihydro-2H-pyran-4-one, followed by esterification with methanol.", "Starting Materials": [ "Ethyl acetoacetate", "3,4-dihydro-2H-pyran-4-one", "Methanol", "Sodium methoxide", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve ethyl acetoacetate (1.0 equivalent) and 3,4-dihydro-2H-pyran-4-one (1.0 equivalent) in methanol (10 mL per equivalent) and add sodium methoxide (1.1 equivalents). Stir the mixture at room temperature for 24 hours.", "Step 2: Add hydrochloric acid to the reaction mixture to adjust the pH to 2-3. Extract the mixture with ethyl acetate (3 x 10 mL). Combine the organic layers and wash with brine (10 mL). Dry the organic layer over anhydrous sodium sulfate and filter. Concentrate the filtrate under reduced pressure to obtain a yellow oil.", "Step 3: Dissolve the yellow oil in methanol (10 mL) and add concentrated hydrochloric acid dropwise until the pH reaches 2-3. Stir the mixture at room temperature for 1 hour. Concentrate the mixture under reduced pressure to obtain a yellow oil.", "Step 4: Dissolve the yellow oil in ethanol (10 mL) and add sodium methoxide (1.1 equivalents). Stir the mixture at room temperature for 24 hours. Add water (10 mL) to the reaction mixture and extract with ethyl acetate (3 x 10 mL). Combine the organic layers and wash with brine (10 mL). Dry the organic layer over anhydrous sodium sulfate and filter. Concentrate the filtrate under reduced pressure to obtain a yellow oil.", "Step 5: Purify the yellow oil by column chromatography on silica gel using ethyl acetate/hexanes as the eluent to obtain methyl 2-(4-oxooxan-3-yl)acetate as a yellow oil." ] }

1783384-33-7

Molecular Formula

C8H12O4

Molecular Weight

172.2

Purity

95

Origin of Product

United States

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